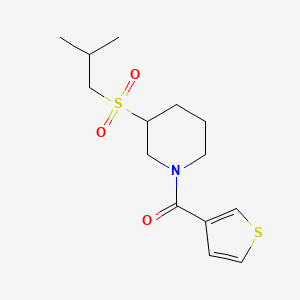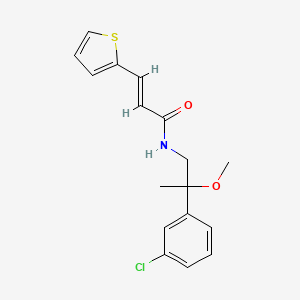![molecular formula C21H18N2O2S B2434609 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-33-3](/img/structure/B2434609.png)
3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” is a type of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves several steps. In one study, the synthesis of a related compound was achieved by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4-dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines is characterized by a pyrimidine ring fused with a thiophene ring . This structure is thought to be important for the biological activity of these compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines depend on their specific structure. For example, one study reported that a related compound crystallized from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C .Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships (SAR)
Thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to 3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione, have been extensively studied for their potential as human GnRH receptor antagonists to treat reproductive diseases. Key structural features such as the 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality of the core structure have been identified as crucial for good receptor binding activity (Guo et al., 2003).
Biological Activities and Applications
Research has explored the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring to produce biologically active compounds. These compounds have exhibited a range of biological activities, including acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities (El-Gazzar et al., 2006).
Antihypertensive Effects
A series of thieno[3,2-d]pyrimidine-2,4-diones with specific substitutions have been synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR), demonstrating significant potency as oral antihypertensive agents (Russell et al., 1988).
Antimicrobial and Anti-Inflammatory Properties
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been developed, leading to compounds with potential applications due to their high biological activities, including antimicrobial and anti-inflammatory effects (El-Meligie et al., 2020).
Synthesis of Substituted Thienopyrimidines
Various substituted thieno[2,3-d]pyrimidines have been synthesized and characterized for their antibacterial properties, demonstrating the potential for developing new antimicrobial agents (More et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylphenyl)-1-(2-phenylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-15-6-5-9-17(14-15)23-20(24)19-18(11-13-26-19)22(21(23)25)12-10-16-7-3-2-4-8-16/h2-9,11,13-14,18-19H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQYHBMHPFRKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2434527.png)
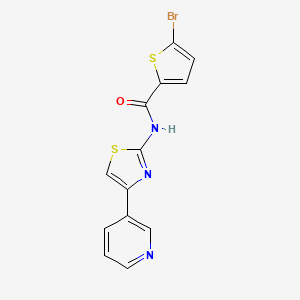
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2434531.png)
![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2434534.png)
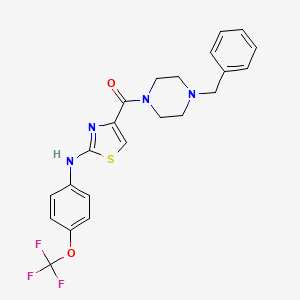
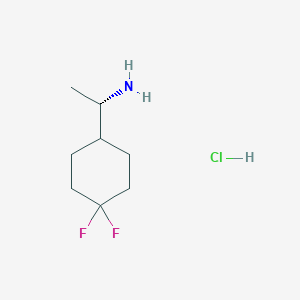

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)
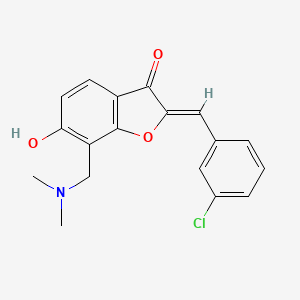
![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)
![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)
